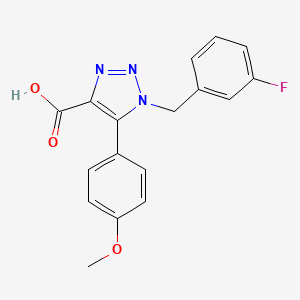

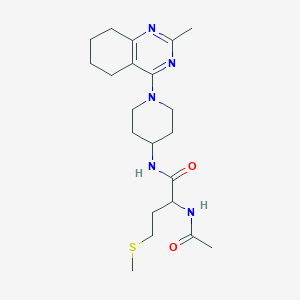

2-acetamido-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4-(methylthio)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Usually, the description of a compound includes its IUPAC name, common name, and structural formula.

Synthesis Analysis

This involves the study of how the compound is synthesized, including the starting materials, reagents, and conditions required for the synthesis.Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its stereochemistry and conformation.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen

Molecular Modeling and Synthesis for Pharmacological Applications

- A study focused on the molecular modeling and synthesis of quinazolinone-arylpiperazine derivatives , identifying them as promising α1-adrenoceptor antagonists . These compounds, including variations related to the compound of interest, were evaluated for their hypotensive activity in vivo and displayed significant α1-blocking activity. The study leverages molecular modeling to predict the mechanism of action, highlighting the compound's potential in treating conditions mediated by α1-adrenoceptors (Abou-Seri, Abouzid, & El Ella, 2011).

Anticholinesterase Activity

- Another research endeavor synthesized thiazole-piperazine derivatives to investigate their effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes , which are crucial in neurodegenerative diseases. The compounds demonstrated potent anticholinesterase activity, underscoring their potential as therapeutic agents for conditions like Alzheimer's disease (Yurttaş, Kaplancıklı, & Özkay, 2013).

Enzyme Inhibitory Activities and Molecular Docking

- Research into conventional versus microwave-assisted synthesis of triazole analogues revealed their inhibitory activities against various enzymes, including carbonic anhydrase and cholinesterases . These findings suggest the compound's application in designing enzyme inhibitors, with molecular docking studies providing insights into their interaction mechanisms (Virk et al., 2018).

Platelet Antiaggregating and Other Biological Activities

- The synthesis of disubstituted thioureas demonstrated platelet antiaggregating activity along with moderate hypoglycemic and competitive antiacetylcholine effects. Such studies lay the groundwork for developing compounds with potential therapeutic applications in cardiovascular diseases and diabetes (Ranise et al., 1991).

Antimicrobial and Anticancer Evaluations

- Investigations into novel acetamidothiazole derivatives for their in vitro anticancer evaluation revealed promising candidates among the synthesized series, indicating the compound's utility in developing anticancer therapies. This research underscores the compound's relevance in pharmacological and medicinal chemistry (Ali et al., 2013).

Safety And Hazards

This involves studying the safety and hazards associated with the compound, including its toxicity, flammability, and environmental impact.

Zukünftige Richtungen

This involves discussing potential future research directions, such as new synthetic methods, applications, or derivatives of the compound.

Eigenschaften

IUPAC Name |

2-acetamido-4-methylsulfanyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N5O2S/c1-14-22-18-7-5-4-6-17(18)20(23-14)26-11-8-16(9-12-26)25-21(28)19(10-13-29-3)24-15(2)27/h16,19H,4-13H2,1-3H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJFQXGPIQTVJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C(CCSC)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-acetamido-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4-(methylthio)butanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2833080.png)

![2-((1-(2-(Benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2833083.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate](/img/structure/B2833090.png)

![ethyl 2-{7-[(ethoxycarbonyl)methyl]-3,4,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4 H-1,2,4-triazino[4,3-h]purinyl}acetate](/img/structure/B2833092.png)

![2-Fluoro-4-[2-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2833098.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B2833099.png)